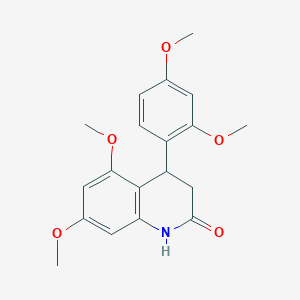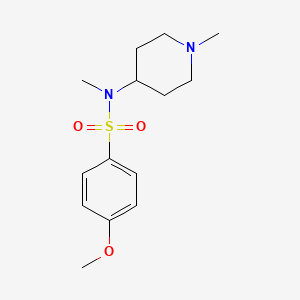![molecular formula C15H18ClN5O3S B5552138 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B5552138.png)
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one is a complex organic compound that features a combination of a piperazine ring, a triazole ring, and a chlorobenzene sulfonyl group
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against various cancer cell lines . This suggests that these compounds may interact with their targets to inhibit cell proliferation.
Biochemical Pathways
Given the cytotoxic activities of similar 1,2,4-triazole derivatives, it’s plausible that this compound may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-chlorobenzenesulfonyl group. This step often involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable precursor, such as a nitrile or an ester.
Coupling Reaction: The final step involves coupling the piperazine derivative with the triazole derivative under conditions that promote the formation of the desired product. This may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Chlorobenzyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one
- 1-[4-(4-Chlorophenyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one
Uniqueness
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its stability under various conditions.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O3S/c16-13-1-3-14(4-2-13)25(23,24)21-9-7-19(8-10-21)15(22)5-6-20-12-17-11-18-20/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGIQRWCDSLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)
![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate](/img/structure/B5552091.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)
![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)
![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
